(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a morpholine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents and catalysts used in these reactions include:
Reagents: Benzodioxole derivatives, morpholine, nitrobenzene derivatives, and pyrrolidine derivatives.
Catalysts: Acid or base catalysts, transition metal catalysts.
Conditions: Controlled temperature and pressure, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione: Unique due to its combination of functional groups.
Other Benzodioxole Derivatives: Similar aromatic ring structure but different substituents.
Morpholine Derivatives: Similar morpholine ring but different attached groups.
Nitrophenyl Derivatives: Similar nitrophenyl group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O8/c29-23(17-4-7-19-20(14-17)36-15-35-19)21-22(16-2-5-18(6-3-16)28(32)33)27(25(31)24(21)30)9-1-8-26-10-12-34-13-11-26/h2-7,14,22,29H,1,8-13,15H2/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNAZNRFLNBVJF-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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